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molecular formula C9H8ClFO2 B8600977 2-Chloro-6-ethoxy-3-fluorobenzaldehyde

2-Chloro-6-ethoxy-3-fluorobenzaldehyde

Cat. No. B8600977
M. Wt: 202.61 g/mol
InChI Key: KDOMDHCTUOVKBN-UHFFFAOYSA-N
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Patent
US08445510B2

Procedure details

To a cold (−78° C.) solution of 2-Chloro-4-ethoxy-1-fluorobenzene (5.0 g, 28.6 mmol) in THF (100 mL) was added LDA (1.8 M in THF/heptane/ethylbenzene; 40 mL, 72 mmol). After 7 minutes, DMF (7 mL, 85.8 mmol) was added dropwise while keeping the temperature below −60° C. After 40 minutes, the reaction mixture was quenched with sat. aq. ammonium chloride. The organic layer was separated and the aq. layer was washed with ethyl acetate (2×50 mL). The combined organic layer was washed with water (30 mL) followed by brine. The organic layer was dried (Na2SO4) and concentrated to give a 1:1 mixture of the target compound and a regioisomeric aldehyde. The mixture was purified by column chromatography (5/95, ethyl acetate/hexanes) to give the title compound as a white solid. 1H NMR (CDCl3, 400 MHz): δ=1.46 (t, 3H, J=7.2 Hz), 4.11 (q, 2H, J=7.2 Hz), 6.84-6.86 (m, 1H), 7.25-7.28 (m, 1H), 10.48 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[CH:4][C:3]=1[F:11].[Li+].CC([N-]C(C)C)C.CN([CH:23]=[O:24])C>C1COCC1>[Cl:1][C:2]1[C:3]([F:11])=[CH:4][CH:5]=[C:6]([O:8][CH2:9][CH3:10])[C:7]=1[CH:23]=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OCC)F
Name
Quantity
40 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
WAIT
Type
WAIT
Details
After 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with sat. aq. ammonium chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aq. layer was washed with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a 1:1 mixture of the target compound
CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography (5/95, ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1F)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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